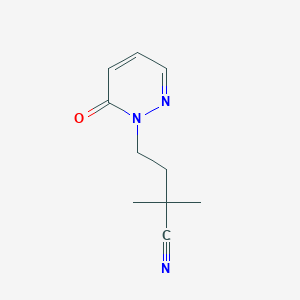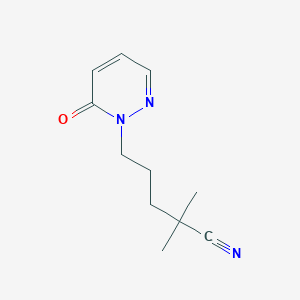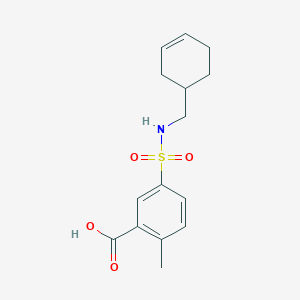
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a chemical compound with a molecular formula of C16H14N4O3. It is also known as PDI, and it belongs to the class of isoquinoline derivatives. PDI has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of PDI is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. PDI has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. PDI has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
PDI has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. PDI has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, PDI has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PDI is its relatively simple synthesis method, which makes it readily available for laboratory experiments. PDI is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one of the limitations of PDI is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of PDI is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on PDI. One potential area of investigation is the development of PDI-based fluorescent probes for detecting metal ions in biological systems. Another potential area of research is the optimization of the synthesis method for PDI to improve the yield and purity of the product. Additionally, further studies are needed to fully elucidate the mechanism of action of PDI and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Méthodes De Synthèse
The synthesis of PDI involves the reaction of 2-acetylpyrazine with 3,4-dihydroisoquinoline-4-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield PDI. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
PDI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities. PDI has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, PDI has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(10-18-7-3-6-16-18)17-8-11-4-1-2-5-12(11)13(9-17)15(20)21/h1-7,13H,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSWQFQEMLNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)CN3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-pyrazol-1-ylacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)


![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)
![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
![2-Methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]propanoic acid](/img/structure/B7589928.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)